N-ethyl-2-(2-methylphenoxy)propanamide

Description

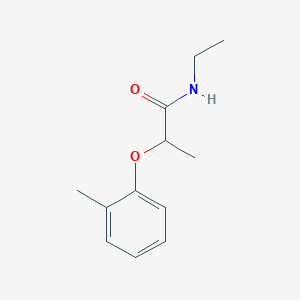

Structure

3D Structure

Properties

IUPAC Name |

N-ethyl-2-(2-methylphenoxy)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-4-13-12(14)10(3)15-11-8-6-5-7-9(11)2/h5-8,10H,4H2,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUWBGQVOTIVXOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C(C)OC1=CC=CC=C1C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Ethyl 2 2 Methylphenoxy Propanamide and Analogues

Classical Approaches to Amide Bond Formation

The cornerstone of synthesizing N-ethyl-2-(2-methylphenoxy)propanamide lies in the formation of the amide bond between the carboxylic acid, 2-(2-methylphenoxy)propanoic acid, and the amine, ethylamine (B1201723). Classical organic chemistry provides robust and well-established methods for this transformation.

Condensation Reactions Utilizing Carboxylic Acids and Amines

Direct condensation of a carboxylic acid and an amine is a fundamental approach to amide synthesis. This reaction is typically facilitated by a coupling agent that activates the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. A variety of coupling agents have been developed for this purpose, each with its own advantages in terms of reaction conditions, yield, and prevention of side reactions.

Commonly employed coupling agents include carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the amide and a urea (B33335) byproduct. The general mechanism for DCC-mediated coupling is illustrated below:

Reaction Scheme: Step 1: Activation of Carboxylic Acid 2-(2-methylphenoxy)propanoic acid + DCC → O-acylisourea intermediate

Step 2: Nucleophilic Attack by Amine O-acylisourea intermediate + Ethylamine → this compound + Dicyclohexylurea (DCU)

The choice of solvent for these reactions is crucial, with dichloromethane (B109758) (DCM) and dimethylformamide (DMF) being common options. The reaction is typically carried out at room temperature. While effective, a notable drawback of using DCC is the formation of the insoluble dicyclohexylurea byproduct, which can sometimes complicate product purification. EDC, being water-soluble, offers an advantage in this regard as the corresponding urea byproduct can be removed by aqueous workup.

Other coupling agents that can be utilized include phosphonium (B103445) salts like Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). These reagents also activate the carboxylic acid to facilitate amidation.

Table 1: Common Coupling Agents for Amide Bond Formation

| Coupling Agent | Full Name | Byproduct | Key Characteristics |

|---|---|---|---|

| DCC | N,N'-Dicyclohexylcarbodiimide | Dicyclohexylurea (DCU) | Inexpensive, insoluble byproduct |

| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble urea | Easy removal of byproduct |

| BOP | Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate | Hexamethylphosphoramide (HMPA) | High coupling efficiency |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Tetramethylurea | High efficiency, low racemization |

Acylation Strategies with Activated Carboxylic Acid Derivatives

An alternative to the direct use of carboxylic acids is the preliminary conversion of the carboxylic acid into a more reactive derivative, such as an acyl chloride or an acid anhydride. These activated species readily react with amines to form amides.

The synthesis of this compound via the acyl chloride route involves two main steps. First, 2-(2-methylphenoxy)propanoic acid is treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to form 2-(2-methylphenoxy)propanoyl chloride. This reaction is often performed in an inert solvent like dichloromethane or in the absence of a solvent.

Reaction Scheme: Step 1: Formation of Acyl Chloride 2-(2-methylphenoxy)propanoic acid + SOCl₂ → 2-(2-methylphenoxy)propanoyl chloride + SO₂ + HCl

The resulting acyl chloride is a highly reactive electrophile. In the second step, it is treated with ethylamine to yield the desired amide. This reaction is typically rapid and exothermic, and it is often carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid (HCl) byproduct that is formed. nih.gov

Step 2: Amidation 2-(2-methylphenoxy)propanoyl chloride + CH₃CH₂NH₂ + Base → this compound + Base·HCl

This method is generally high-yielding and the reaction conditions are relatively straightforward. However, the handling of corrosive and moisture-sensitive reagents like thionyl chloride and acyl chlorides requires careful experimental technique.

Stereoselective Synthesis of this compound Enantiomers

The 2-(2-methylphenoxy)propanamide (B4452778) structure contains a stereocenter at the α-carbon of the propionamide (B166681) moiety. Consequently, this compound exists as a pair of enantiomers. For applications where a single enantiomer is required, stereoselective synthetic methods must be employed.

Chiral Auxiliary-Mediated Asymmetric Synthesis

One of the most reliable strategies for controlling stereochemistry in synthesis is the use of a chiral auxiliary. A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary is removed.

A prominent example of this approach involves the use of Evans oxazolidinone auxiliaries. In this methodology, the chiral auxiliary, for instance, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, is first acylated with 2-(2-methylphenoxy)propanoic acid. The resulting N-acyloxazolidinone can then be subjected to a diastereoselective reaction. For the synthesis of the target molecule, if starting from a precursor that can be alkylated to introduce the methyl group at the α-position, the stereochemistry would be controlled by the chiral auxiliary.

A general representation of this process would involve:

Attachment of the chiral auxiliary: The chiral oxazolidinone is coupled with a suitable carboxylic acid precursor.

Diastereoselective transformation: A key bond-forming reaction, such as an alkylation, is performed where the chiral auxiliary directs the approach of the incoming electrophile.

Cleavage of the auxiliary: The chiral auxiliary is removed to yield the enantiomerically enriched product.

For the synthesis of a specific enantiomer of 2-(2-methylphenoxy)propanoic acid, one could envision a strategy involving the asymmetric alkylation of an N-acyloxazolidinone derived from (2-methylphenoxy)acetic acid. The enolate of this N-acyl oxazolidinone would then be reacted with methyl iodide, with the chiral auxiliary directing the methylation to produce one diastereomer preferentially. Subsequent cleavage of the auxiliary would yield the desired enantiomer of 2-(2-methylphenoxy)propanoic acid, which could then be converted to this compound using the classical methods described above.

Asymmetric Catalysis in Phenoxypropanamide Formation

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis, as it uses a catalytic amount of a chiral molecule to generate a large quantity of enantiomerically enriched product. Both metal-based catalysts and organocatalysts can be employed for this purpose.

While specific examples for the direct asymmetric synthesis of this compound are not extensively reported, related transformations suggest potential catalytic routes. For instance, the enantioselective synthesis of the 2-phenoxypropanoic acid core could be achieved through a catalytic asymmetric process. One potential strategy is the catalytic asymmetric α-arylation of a propanoic acid derivative.

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. Chiral amine catalysts, such as those derived from proline, can be used to catalyze a variety of enantioselective reactions. While direct application to this specific amide formation is not a standard procedure, the principles of organocatalysis could be applied to the synthesis of the chiral carboxylic acid precursor.

Novel Synthetic Routes and Green Chemistry Considerations

In recent years, there has been a significant drive towards the development of more sustainable and environmentally friendly synthetic methodologies. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

One such approach is the use of microwave-assisted synthesis . Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter timeframes compared to conventional heating. The direct amidation of carboxylic acids and amines has been shown to be effectively promoted by microwave heating, sometimes in the absence of a solvent, which further enhances the green credentials of the method. nih.govmdpi.com

Flow chemistry is another innovative approach that offers several advantages over traditional batch synthesis. In a flow reactor, reagents are continuously pumped through a tube or a series of tubes where the reaction occurs. This allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved safety, scalability, and product consistency. The synthesis of amides is well-suited to flow chemistry, and various protocols have been developed for this purpose. researchgate.net

Enzymatic or biocatalytic methods represent a particularly green approach to amide bond formation. Enzymes are highly selective catalysts that operate under mild conditions (typically in aqueous media at or near room temperature) and can exhibit excellent chemo-, regio-, and enantioselectivity. Lipases, for example, are a class of enzymes that have been successfully employed for the synthesis of amides. nih.govwhiterose.ac.ukrsc.org The reaction can be performed by the direct amidation of the carboxylic acid and amine or through the aminolysis of an ester precursor. This biocatalytic approach avoids the use of harsh reagents and organic solvents, making it an attractive alternative to traditional chemical methods.

Table 2: Comparison of Synthetic Methodologies

| Methodology | Key Features | Advantages | Disadvantages |

|---|---|---|---|

| Classical Condensation | Use of coupling agents (DCC, EDC) | Well-established, generally good yields | Stoichiometric waste, potential for side reactions |

| Acyl Chloride Route | Activation of carboxylic acid to acyl chloride | High reactivity, high yields | Use of corrosive and hazardous reagents |

| Chiral Auxiliary | Temporary incorporation of a chiral molecule | High diastereoselectivity, predictable stereochemistry | Multi-step, requires stoichiometric auxiliary |

| Asymmetric Catalysis | Use of a chiral catalyst | High enantioselectivity, atom-economical | Catalyst development can be challenging |

| Microwave-Assisted | Use of microwave irradiation for heating | Rapid reaction times, improved yields | Requires specialized equipment |

| Flow Chemistry | Continuous reaction in a flow reactor | Precise control, scalability, safety | Initial setup can be complex |

| Enzymatic Synthesis | Use of enzymes as catalysts | Mild conditions, high selectivity, green | Enzyme stability and cost can be a factor |

Derivatization Strategies for Structural Modification and Library Generation of this compound and Analogues

The strategic derivatization of a lead compound is a cornerstone of modern medicinal chemistry, enabling the systematic exploration of structure-activity relationships (SAR) and the generation of compound libraries for high-throughput screening. For a molecule such as this compound, derivatization efforts can be systematically applied to its three main structural components: the N-ethyl group, the propanamide backbone, and the 2-methylphenoxy moiety. These modifications aim to modulate the compound's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and metabolic stability, which in turn can influence its pharmacokinetic and pharmacodynamic profile.

A common and effective method for creating amide derivatives involves the coupling of a carboxylic acid with an amine. This can be achieved using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC), which facilitates the formation of an amide bond. mdpi.com This foundational reaction allows for extensive variation in the amine or carboxylic acid component, providing a direct route to a diverse library of analogues.

Structural Modification Strategies

The core structure of this compound offers several avenues for chemical modification to generate a library of analogues. These strategies typically involve altering the substituents on the aromatic ring, modifying the N-alkyl group of the amide, or varying the linker between the aromatic system and the amide functionality.

One approach involves the synthesis of various N-substituted-2-propanamide analogues. researchgate.net This can be achieved by reacting the parent carboxylic acid, 2-(2-methylphenoxy)propanoic acid, with a diverse range of primary and secondary amines. This strategy allows for the introduction of various functional groups and steric bulk at the nitrogen atom of the amide, which can significantly impact biological activity. For instance, the carboxylic acid groups of structurally related compounds like (S)-ketoprofen and (S)-ibuprofen have been reacted with substituted ethylamine derivatives to form a series of N-[2-(aryl/heteroaryl substituted)ethyl]propanamide derivatives. researchgate.netscispace.com

Another key derivatization strategy focuses on modifying the phenoxy component of the molecule. By introducing different substituents at various positions on the phenyl ring, it is possible to explore the electronic and steric requirements of the target binding site. This can involve the introduction of electron-donating or electron-withdrawing groups, as well as groups that can participate in hydrogen bonding or other specific interactions.

Library Generation Methodologies

The generation of a chemical library based on the this compound scaffold can be efficiently accomplished through parallel synthesis techniques. A common approach is to utilize a common intermediate, such as 2-(2-methylphenoxy)propanoic acid, and react it with a library of diverse amines. This method allows for the rapid production of a large number of analogues with variations at the N-substituent.

The synthesis of a library of N-substituted propanamide derivatives can be carried out using a multi-step synthetic protocol. researchgate.net This often begins with the synthesis of the core carboxylic acid, followed by its activation and subsequent reaction with a panel of amines. The use of coupling agents like DCC is a well-established method for such amide bond formations. mdpi.comscispace.com

The following table illustrates a hypothetical library of derivatives that could be generated from 2-(2-methylphenoxy)propanoic acid, showcasing the diversity of amines that can be employed.

| Amine Reactant | Resulting N-Substituent | Potential Properties Introduced |

|---|---|---|

| Ethylamine | -CH₂CH₃ | Baseline lipophilicity |

| Propylamine | -(CH₂)₂CH₃ | Increased lipophilicity |

| Cyclopropylamine | -c-C₃H₅ | Rigid, lipophilic group |

| Benzylamine | -CH₂Ph | Aromatic interaction potential |

| 2-Phenylethylamine | -(CH₂)₂Ph | Increased size and aromatic interactions |

| Morpholine | -N(CH₂CH₂)₂O | Polar, hydrogen bond acceptor |

| Piperidine | -N(CH₂)₅ | Basic, lipophilic nitrogen |

Furthermore, modifications can be introduced to the 2-methylphenoxy ring itself. By starting with different substituted phenols, a variety of 2-phenoxypropanoic acids can be synthesized. These can then be reacted with a single amine, such as ethylamine, to generate a library focused on exploring the SAR of the phenoxy moiety.

The following table provides examples of how substitutions on the phenoxy ring can be varied to modulate the properties of the resulting propanamide.

| Phenol (B47542) Reactant | Resulting Phenoxy Substituent | Potential Electronic/Steric Effect |

|---|---|---|

| o-Cresol (B1677501) | 2-Methyl | Electron-donating, moderate steric bulk |

| p-Cresol | 4-Methyl | Electron-donating, distal steric bulk |

| 2-Chlorophenol | 2-Chloro | Electron-withdrawing, moderate steric bulk |

| 4-Fluorophenol | 4-Fluoro | Electron-withdrawing, minimal steric bulk |

| Guaiacol | 2-Methoxy | Electron-donating, potential H-bond acceptor |

| 3-Nitrophenol | 3-Nitro | Strongly electron-withdrawing |

By combining these derivatization strategies, a comprehensive library of this compound analogues can be generated, allowing for a thorough investigation of the chemical space around this core structure.

Computational and Theoretical Investigations of N Ethyl 2 2 Methylphenoxy Propanamide

Quantum Chemical Studies and Electronic Structure Analysis

Quantum chemical studies are fundamental to understanding the electronic structure, reactivity, and stability of a molecule. These computational methods provide insights that are often complementary to experimental findings.

Density Functional Theory (DFT) Calculations for Optimized Geometries and Energetics

Density Functional Theory (DFT) is a widely used computational method to determine the optimized geometry and electronic energy of a molecule. This approach would typically be used to predict the most stable three-dimensional arrangement of atoms in N-ethyl-2-(2-methylphenoxy)propanamide and to calculate its thermodynamic properties.

Data Table: Optimized Geometric Parameters (Hypothetical)

| Parameter | Value |

|---|---|

| Bond Length (C=O) | Data not available |

| Bond Length (C-N) | Data not available |

| Bond Angle (O=C-N) | Data not available |

Note: No published data is available for the optimized geometry of this compound.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Chemical Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. The energy difference between these orbitals, known as the HOMO-LUMO gap, is an indicator of molecular stability.

Data Table: Frontier Molecular Orbital Energies and Reactivity Descriptors (Hypothetical)

| Parameter | Value (eV) |

|---|---|

| EHOMO | Data not available |

| ELUMO | Data not available |

| Energy Gap (ΔE) | Data not available |

| Ionization Potential | Data not available |

| Electron Affinity | Data not available |

| Electronegativity (χ) | Data not available |

Note: Specific HOMO-LUMO energy values and related chemical reactivity descriptors for this compound have not been reported in the literature.

Electrostatic Potential (MEP) Mapping and Reactive Site Prediction

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule. It is a valuable tool for predicting sites susceptible to electrophilic and nucleophilic attack. Regions of negative potential (typically colored in shades of red) indicate electron-rich areas, while positive potential regions (colored in shades of blue) denote electron-poor areas.

Without computational data, an MEP map for this compound cannot be generated.

Natural Bond Orbital (NBO) Analysis for Donor-Acceptor Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It can quantify charge transfer between orbitals, which helps in understanding intramolecular interactions and stabilization energies.

Specific NBO analysis, including stabilization energies for donor-acceptor interactions in this compound, is not available in published research.

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of a molecule, including its conformational changes and stability. By simulating the motion of atoms and molecules over time, MD can provide insights into the flexibility and preferred conformations of this compound in different environments.

No studies employing molecular dynamics simulations to investigate the conformational landscape or stability of this compound were found.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. These models are used in drug discovery and environmental science to predict the activity of new compounds.

There are no published QSAR models that specifically include this compound in their training or test sets. Therefore, no predictive models for its activity are currently available.

Development of Predictive Models for Biological Effects

There are no publicly available scientific studies detailing the development of predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, for the biological effects of this compound. Research in this area for analogous compounds, like other amide-based herbicides, often involves creating statistical models that correlate variations in chemical structure with observed biological activity. However, such specific models for this compound have not been documented.

Descriptor Calculation and Feature Selection for QSAR Models

In the absence of any QSAR studies for this compound, there is no information regarding the calculation of molecular descriptors or the subsequent feature selection process. This foundational step in QSAR modeling, which involves calculating properties like electronic, steric, and hydrophobic parameters and selecting the most relevant ones, has not been reported for this compound.

Molecular Docking Simulations with Macromolecular Targets

Ligand-Protein Interaction Profiling and Binding Affinity Prediction

No molecular docking simulations for this compound have been published. Such studies are crucial for understanding how a molecule might interact with a biological target at the atomic level. Consequently, there is no available data on its ligand-protein interaction profile, binding modes, or predicted binding affinity with any macromolecular targets.

Target Identification and Validation through In Silico Screening

There is no evidence of this compound being included in any large-scale in silico screening campaigns aimed at identifying or validating new biological targets. This computational technique, which involves docking a library of compounds against a potential target, has not been applied to this specific molecule in any published research.

Biological Activity Research and Mechanistic Insights Excluding Clinical Human Data

Agrochemical Research Applications

Compounds with phenoxy propanoic acid structures are well-known in the agrochemical industry. scispace.com Research in this area for a novel compound like N-ethyl-2-(2-methylphenoxy)propanamide would typically focus on its potential as a herbicide or plant growth regulator.

Herbicide Potential and Weed Control Mechanisms

Phenoxy herbicides are a class of systemic herbicides used to control broadleaf weeds. nih.gov Research would investigate if this compound exhibits similar herbicidal properties. Studies would aim to determine its efficacy against various weed species and its mechanism of action, which often involves mimicking plant growth hormones to induce uncontrolled growth and eventual death of the target plant. nih.govnih.gov

Plant Growth Regulation Effects and Modulatory Pathways

Beyond herbicidal action, some related compounds can act as plant growth regulators, influencing processes like root development, flowering, and fruit setting at lower concentrations. nih.govnih.gov Investigations would explore if this compound has any such regulatory effects and through which biochemical pathways it might exert this influence.

Selectivity and Spectrum of Activity in Agricultural Systems

A crucial aspect of agrochemical research is determining a compound's selectivity. scispace.com Studies would be necessary to establish which crops are tolerant to this compound while it effectively controls specific weeds. This would define its spectrum of activity and potential applications in different farming systems. researchgate.net

Investigation as Lead Compounds in Drug Discovery (In Vitro and In Silico Studies Only)

The propanamide scaffold is present in numerous compounds explored for therapeutic purposes. nih.govresearchgate.net Non-clinical research would be essential to determine if this compound possesses any potential as a lead compound for drug development.

Anticancer and Antiproliferative Activity in Cellular Models

In vitro studies using various cancer cell lines would be the initial step to screen for any anticancer properties. mdpi.com These assays would measure the compound's ability to inhibit cancer cell growth and proliferation. mdpi.com If promising activity is observed, further in silico studies involving molecular docking could help to identify potential protein targets and elucidate its mechanism of action. nih.govnih.govmdpi.com

Anticonvulsant/Antiseizure Potential and Related Neurological Pathways

Given that some amide derivatives have shown activity in the central nervous system, this compound could be investigated for anticonvulsant properties. nih.govnih.govmdpi.com Initial in vitro screening models would be used to assess its effect on neuronal excitability. nih.govacs.org Subsequent research would focus on identifying the neurological pathways and molecular targets, such as ion channels or receptors, through which it might exert any antiseizure effects. nih.gov

Antimicrobial, Antifungal, and Antiparasitic Properties

No research studies were identified that investigated the antimicrobial, antifungal, or antiparasitic properties of this compound.

Modulation of Specific Biological Targets (e.g., enzymes, receptors)

There is no available information on the specific biological targets, such as enzymes or receptors, that this compound may modulate.

Insect Growth Regulating (IGR) Activity and Entomological Impact

The potential for this compound to act as an insect growth regulator (IGR) has not been reported in the available scientific literature. There is no data on its entomological impact.

Structure Activity Relationship Sar Studies of N Ethyl 2 2 Methylphenoxy Propanamide Derivatives

Impact of Substitutions on the Phenoxy Moiety

The phenoxy group is a critical component of N-ethyl-2-(2-methylphenoxy)propanamide's structure, and modifications to this part of the molecule can significantly alter its biological activity. The nature, position, and number of substituents on the phenyl ring can influence the compound's ability to bind to its target site, as well as its absorption, translocation, and metabolism within the target organism.

Research into related 2-phenoxypropanamide (B176874) herbicides has shown that the presence of specific substituents on the phenoxy ring is often essential for high levels of activity. For instance, in many commercial aryloxyphenoxypropionate herbicides, the phenoxy ring is substituted with electron-withdrawing groups, such as halogens (e.g., chlorine, fluorine) or trifluoromethyl groups. These substitutions can enhance the molecule's herbicidal potency. The 2-methyl group present in this compound is a key feature, and its interaction with the target enzyme is crucial for the compound's mode of action.

The position of these substituents is also paramount. For example, in the broader class of phenoxy herbicides, the placement of a methyl group at the 2-position (ortho-position) of the phenoxy ring, as is the case with the target compound, is a common structural motif. This ortho-methyl group is known to be important for the compound's selective action against certain plant species. Studies on analogous compounds have demonstrated that moving this methyl group to the meta- or para-position can lead to a significant decrease in herbicidal activity.

Furthermore, the introduction of additional substituents can have varied effects. For example, adding a chlorine atom at the 4-position (para-position) of the 2-methylphenoxy ring would create a structure analogous to the herbicide mecoprop. wikipedia.org This substitution pattern is known to produce a highly active herbicide. The electronic and steric properties of these substituents play a direct role in the binding affinity of the molecule to its target enzyme, which for many aryloxyphenoxypropionate herbicides is acetyl-CoA carboxylase (ACCase).

To illustrate the impact of these substitutions, the following table presents hypothetical relative herbicidal activity based on established SAR principles for this class of compounds.

| Substituent at 4-position of the 2-methylphenoxy ring | Hypothetical Relative Herbicidal Activity |

| Hydrogen (H) | Moderate |

| Chlorine (Cl) | High |

| Methyl (CH3) | Moderate to Low |

| Nitro (NO2) | Moderate |

This table is illustrative and based on general SAR principles for aryloxyphenoxypropionate herbicides.

Influence of Alkyl Chain Modifications on Biological Activity

The propanamide portion of this compound, which includes a three-carbon alkyl chain with a methyl group at the 2-position, is another critical determinant of its biological activity. Modifications to this chain can have a profound impact on the molecule's efficacy.

The length of the alkyl chain is a key factor. The propionamide (B166681) (three-carbon chain) structure is highly conserved among the most active aryloxyphenoxypropionate herbicides. Shortening the chain to an acetamide (B32628) (two-carbon chain) or lengthening it to a butanamide (four-carbon chain) generally results in a significant reduction in herbicidal activity. This suggests that the spatial distance between the phenoxy ring and the amide group is finely tuned for optimal interaction with the target enzyme.

The methyl group at the 2-position of the propanamide chain is also of utmost importance. This methyl group creates a chiral center, leading to the existence of stereoisomers, which will be discussed in more detail in section 5.4. From a structural standpoint, the presence of this methyl group is crucial for activity. Replacing it with a hydrogen atom, which would result in a propanamide without a substituent at the 2-position, typically leads to a dramatic loss of herbicidal efficacy. This indicates that the steric bulk and electronic properties of this methyl group are essential for proper binding to the target site.

Hypothetical relative herbicidal activity based on modifications to the alkyl chain is presented in the table below, based on established SAR trends.

| Alkyl Chain Modification | Hypothetical Relative Herbicidal Activity |

| 2-(2-methylphenoxy)propanamide (B4452778) | High |

| 2-(2-methylphenoxy)acetamide | Low |

| 2-(2-methylphenoxy)butanamide | Low |

| 2-(2-methylphenoxy)propanoic acid | Varies (often the active form after metabolism) |

This table is illustrative and based on general SAR principles for this class of herbicides.

Role of N-Substitution in Modulating Compound Potency and Selectivity

The nature of the substituent on the amide nitrogen (the N-substitution) plays a significant role in modulating the potency and selectivity of 2-phenoxypropanamide derivatives. In the case of this compound, the ethyl group is the N-substituent.

The size and nature of the N-alkyl group can influence several properties of the molecule, including its lipophilicity, which affects its ability to penetrate the waxy cuticle of plant leaves, and its metabolic stability. Studies on related N-aryl-2-heteroaryloxy-N-isopropyl acetamides have shown that the N-substituent is a key determinant of herbicidal activity.

For N-alkyl-2-phenoxypropanamides, there is generally an optimal size for the N-alkyl group. Small alkyl groups, such as methyl or ethyl, are often found in active compounds. Increasing the size of the alkyl group to, for example, a propyl or butyl group, can sometimes lead to a decrease in activity, potentially due to steric hindrance at the target site. However, in some cases, larger or more complex N-substituents can enhance selectivity between different plant species.

The following table provides a hypothetical illustration of how changes in the N-substituent might affect herbicidal activity, based on general SAR principles.

| N-Substituent | Hypothetical Relative Herbicidal Activity |

| N-H (unsubstituted amide) | Low |

| N-methyl | Moderate to High |

| N-ethyl | High |

| N-propyl | Moderate |

| N-phenyl | Varies (often lower) |

This table is illustrative and based on established SAR principles for related herbicides.

Stereochemical Effects on Biological Efficacy

One of the most critical aspects of the structure-activity relationship for this compound is its stereochemistry. The carbon atom at the 2-position of the propanamide chain is a chiral center, meaning the molecule can exist as two non-superimposable mirror images, or enantiomers: the (R)-enantiomer and the (S)-enantiomer.

It is a well-established principle for aryloxyphenoxypropionate herbicides that the biological activity resides almost exclusively in the (R)-enantiomer. The (S)-enantiomer is typically inactive or possesses significantly lower herbicidal activity. This stereoselectivity is a result of the three-dimensional structure of the binding site on the target enzyme, which can accommodate the (R)-enantiomer much more effectively than the (S)-enantiomer.

This phenomenon is of great practical importance. Many older herbicides were sold as racemic mixtures, containing equal amounts of the (R)- and (S)-enantiomers. However, the development of stereoselective synthesis methods has allowed for the production of enantiomerically pure or enriched products containing primarily the active (R)-enantiomer. This has the advantage of reducing the amount of active ingredient needed for the same level of efficacy, as well as minimizing the environmental load of the inactive isomer.

For instance, the herbicide mecoprop, which is 2-(4-chloro-2-methylphenoxy)propanoic acid, was originally sold as a racemate. Later, the enantiomerically pure (R)-form, known as mecoprop-P, was introduced, offering improved efficacy and a better environmental profile. wikipedia.org This principle applies directly to this compound, where the (R)-isomer is expected to be the herbicidally active form.

The profound difference in activity between the two enantiomers is highlighted in the following table.

| Stereoisomer | Hypothetical Relative Herbicidal Activity |

| (R)-N-ethyl-2-(2-methylphenoxy)propanamide | High |

| (S)-N-ethyl-2-(2-methylphenoxy)propanamide | Very Low to Inactive |

| Racemic mixture (R/S) | Moderate (activity due to the (R)-enantiomer) |

This table illustrates the well-established stereoselectivity of aryloxyphenoxypropionate herbicides. The degradation of the two enantiomers in the environment can also differ, with some soil microorganisms showing a preference for metabolizing one enantiomer over the other. researchgate.net

Analytical Methodologies for Research Grade Characterization and Quantification

Advanced Spectroscopic Techniques for Structural Elucidation and Conformational Analysis

Spectroscopic methods are indispensable for elucidating the intricate structural details of N-ethyl-2-(2-methylphenoxy)propanamide, from its atomic connectivity to the spatial arrangement of its atoms.

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. While standard one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information about the chemical environment of hydrogen and carbon atoms, multidimensional NMR techniques offer deeper insights into the molecular framework by revealing through-bond and through-space correlations between nuclei.

For this compound, techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are particularly valuable. A COSY experiment would map the coupling relationships between protons, for instance, confirming the connectivity within the ethyl group (the triplet and quartet pattern) and the propanamide backbone. An HSQC experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for unambiguous assignment of carbon signals based on their attached protons.

Expected ¹H and ¹³C NMR Chemical Shifts for this compound

This table presents hypothetical data based on typical chemical shifts for similar functional groups.

| Atom Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Amide N-H | ~7.5-8.5 (broad singlet) | - |

| Aromatic C-H | ~6.8-7.2 (multiplets) | ~110-130 |

| Methoxy O-CH | ~4.5-5.0 (quartet) | ~70-80 |

| Ethyl N-CH₂ | ~3.2-3.6 (quartet) | ~35-45 |

| Propanamide C-CH | ~1.4-1.7 (doublet) | ~15-25 |

| Aromatic C-CH₃ | ~2.2-2.4 (singlet) | ~15-20 |

| Ethyl C-CH₃ | ~1.0-1.3 (triplet) | ~10-15 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These vibrations are specific to the types of chemical bonds and functional groups present, making these methods excellent for functional group identification and conformational analysis.

In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of key functional groups. A strong absorption band around 1640 cm⁻¹ is indicative of the C=O stretching of the amide group (Amide I band). The N-H stretching vibration would appear as a distinct band in the region of 3300-3500 cm⁻¹. The C-O stretching of the phenoxy ether linkage would be observed in the 1200-1260 cm⁻¹ region.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring. The symmetric stretching of the benzene (B151609) ring would give rise to characteristic bands in the Raman spectrum.

Expected Vibrational Frequencies for this compound

This table presents hypothetical data based on typical vibrational frequencies for similar functional groups.

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| N-H Stretch | 3300-3500 | 3300-3500 |

| C-H Stretch (Aromatic) | 3000-3100 | 3000-3100 |

| C-H Stretch (Aliphatic) | 2850-3000 | 2850-3000 |

| C=O Stretch (Amide I) | 1630-1680 | 1630-1680 |

| N-H Bend (Amide II) | 1510-1570 | - |

| C-O Stretch (Ether) | 1200-1260 | 1200-1260 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound, the absorption of UV light is primarily due to the π → π* transitions within the 2-methylphenoxy aromatic ring. The position and intensity of the absorption maxima (λmax) can be influenced by the solvent polarity and the substitution pattern on the aromatic ring. Typically, substituted benzene rings exhibit characteristic absorption bands in the UV region.

Expected UV-Vis Absorption Data for this compound in Ethanol

This table presents hypothetical data based on typical UV-Vis absorption for similar chromophores.

| Transition | Expected λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |

| π → π* (Primary Band) | ~220 | ~8000 |

| π → π* (Secondary Band) | ~275 | ~1500 |

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are fundamental for separating this compound from impurities and for its quantification in various matrices.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the premier technique for the purity assessment and quantitative analysis of non-volatile compounds like this compound. A reversed-phase HPLC method, utilizing a C18 stationary phase and a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, would be suitable for its analysis. Detection is typically achieved using a UV detector set at one of the compound's absorption maxima, such as 275 nm.

The retention time of the compound is a characteristic parameter under specific chromatographic conditions, while the peak area is proportional to its concentration, allowing for accurate quantification. Method validation according to established guidelines would ensure the reliability of the analytical results.

Hypothetical HPLC Method Parameters and Results

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 275 nm |

| Retention Time | ~5.8 min |

| Limit of Detection (LOD) | ~0.1 µg/mL |

| Limit of Quantification (LOQ) | ~0.3 µg/mL |

Gas Chromatography (GC) for Volatile Derivative Analysis

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility, it can be analyzed by GC, potentially after derivatization to increase its volatility and thermal stability. A common approach for amides is silylation.

The analysis would be performed on a capillary column with a non-polar or medium-polarity stationary phase. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. GC-MS is particularly advantageous as it provides both chromatographic separation and mass spectral data, which can be used for definitive identification of the compound and any impurities.

Hypothetical GC-MS Parameters

| Parameter | Value |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min), then 15 °C/min to 280 °C (5 min) |

| Detector | Mass Spectrometer |

| Ionization Mode | Electron Ionization (EI) |

Mass Spectrometry (MS) for Fragmentographic Studies and Molecular Confirmation

Upon electron ionization, "this compound" would first form a molecular ion ([M]•+), which is the intact molecule with one electron removed. The mass-to-charge ratio (m/z) of this ion would correspond to the molecule's monoisotopic mass. Subsequently, this high-energy molecular ion undergoes a series of fragmentation reactions, breaking at its weakest bonds to form smaller, more stable ions.

The most probable fragmentation pathways for "this compound" would involve cleavages at the amide bond and within the side chains. Alpha-cleavage, the breaking of the bond adjacent to the nitrogen atom or the carbonyl group, is a characteristic fragmentation pattern for amides. docbrown.info Another significant fragmentation would be the cleavage of the ether linkage between the propanamide moiety and the 2-methylphenyl group.

Key predicted fragmentation pathways include:

Alpha-Cleavage at the N-ethyl group: This would result in the loss of an ethyl radical (•CH₂CH₃) and the formation of a resonance-stabilized acylium ion.

Cleavage of the Amide Bond: Scission of the C-N bond can occur, leading to the formation of an N-ethyl amide fragment and a 2-(2-methylphenoxy)propyl fragment.

McLafferty Rearrangement: If a gamma-hydrogen is available on the alkyl substituent, a rearrangement followed by elimination of a neutral alkene can occur.

Cleavage of the Ether Bond: The bond between the oxygen and the propanamide side chain could break, leading to the formation of a 2-methylphenoxide ion or a related fragment.

Fragmentation of the Aromatic Ring: The 2-methylphenyl group can undergo characteristic fragmentations, such as the loss of a methyl radical (•CH₃) to form a benzyl-type cation.

The relative abundance of these fragment ions depends on their stability. Resonance-stabilized ions and those formed through rearrangements leading to neutral molecule loss are often more abundant. The resulting mass spectrum would exhibit a series of peaks, with the most intense peak designated as the base peak.

The precise masses of the molecular ion and its fragment ions can be used to confirm the elemental composition of the compound, a process facilitated by high-resolution mass spectrometry (HRMS). By analyzing the mass differences between the fragment ions, the neutral losses can be identified, providing further evidence for the proposed structure.

The following table outlines the predicted major fragment ions for "this compound" and their corresponding m/z values.

| m/z | Proposed Fragment Ion Structure | Fragmentation Pathway |

| 207 | [C₁₂H₁₇NO₂]•+ | Molecular Ion |

| 178 | [C₁₀H₁₂NO₂]+ | Loss of an ethyl group (•C₂H₅) |

| 150 | [C₉H₁₀O₂]•+ | Cleavage of the amide bond |

| 121 | [C₈H₉O]+ | Cleavage of the ether bond and rearrangement |

| 107 | [C₇H₇O]+ | Fragmentation of the 2-methylphenoxy group |

| 91 | [C₇H₇]+ | Loss of CO from the m/z 121 fragment |

| 72 | [C₄H₈NO]+ | Alpha-cleavage at the propanamide side chain |

This predicted fragmentation pattern provides a basis for the identification and characterization of "this compound" in analytical samples using mass spectrometry.

Environmental Fate and Theoretical Degradation Pathways

Photolytic and Hydrolytic Stability under Simulated Environmental Conditions

The stability of a chemical in the environment is significantly influenced by its susceptibility to degradation by light (photolysis) and water (hydrolysis). Theoretical estimations for N-ethyl-2-(2-methylphenoxy)propanamide suggest a degree of persistence under certain environmental conditions.

Photolytic Degradation: The potential for atmospheric photolysis is estimated based on the compound's reaction with hydroxyl radicals (•OH), which are highly reactive and ubiquitous in the troposphere. Predictive models, such as the AOPWIN™ (Atmospheric Oxidation Program for Windows), estimate the rate constant for this reaction. Based on its chemical structure, this compound is expected to have a moderate rate of atmospheric oxidation. The predicted total atmospheric half-life, considering a 24-hour day and an average hydroxyl radical concentration, is estimated to be in the order of hours. This suggests that the compound, once volatilized into the atmosphere, is likely to be degraded relatively quickly through photochemical reactions. Direct photolysis in water, which depends on the absorption of light at environmentally relevant wavelengths, is generally considered a less significant degradation pathway for compounds of this class unless sensitizers are present.

Hydrolytic Stability: The amide linkage in this compound is generally resistant to hydrolysis under neutral pH conditions (pH 7). Amide hydrolysis is typically slow at neutral pH and requires either acidic or basic conditions to proceed at a significant rate. Predictive models, such as the HYDROWIN™ program, estimate the hydrolysis rate constants at different pH values. For this compound, the model predicts that the hydrolysis half-life at pH 7 and 25°C is likely to be on the order of years, indicating high stability. Under acidic (e.g., pH 4) or alkaline (e.g., pH 9) conditions, the rate of hydrolysis is expected to increase, though it may still be a slow process.

Table 1: Predicted Photolytic and Hydrolytic Stability of this compound

| Parameter | Predicted Value | Interpretation |

|---|---|---|

| Atmospheric Oxidation Half-life (AOPWIN™) | ||

| - Total | 2.5 Hours | Likely to degrade relatively quickly in the atmosphere. |

| Hydrolysis Half-life (HYDROWIN™) | ||

| - at pH 7 | > 1 year | Very stable to hydrolysis under neutral conditions. |

| - at pH 8 | ~ 180 days | Moderately stable to hydrolysis under slightly alkaline conditions. |

| - at pH 9 | ~ 18 days | Increased degradation under alkaline conditions. |

Note: These values are estimations from predictive models (e.g., US EPA's EPI Suite™) and are not based on experimental data.

Theoretical Biodegradation Pathways and Metabolite Prediction

Primary Biodegradation Steps: The initial steps in the biodegradation of this compound are likely to involve the cleavage of the amide bond or the ether linkage.

Amide Hydrolysis: Microbial amidases could catalyze the hydrolysis of the amide bond, yielding 2-(2-methylphenoxy)propanoic acid and ethylamine (B1201723). This is a common initial step in the degradation of many amide-containing compounds.

Ether Cleavage: Another potential initial attack is the cleavage of the ether bond connecting the phenoxy group to the propanamide moiety. This would result in the formation of o-cresol (B1677501) and N-ethyl-2-hydroxypropanamide.

Further Degradation of Metabolites: The primary metabolites would then undergo further degradation.

2-(2-methylphenoxy)propanoic acid: This metabolite, being a phenoxyalkanoic acid, would likely be degraded through pathways established for herbicides like MCPA and mecoprop. This would involve hydroxylation of the aromatic ring, followed by ring cleavage to form aliphatic intermediates that can enter central metabolic pathways.

Ethylamine: This simple aliphatic amine can be readily utilized by many microorganisms as a source of carbon and nitrogen.

o-Cresol: This phenolic compound is a known microbial degradation product and can be mineralized through various aromatic degradation pathways, typically involving hydroxylation to form catechols, followed by ring fission.

Predicted Metabolites: Based on these theoretical pathways, the following metabolites could be predicted:

2-(2-methylphenoxy)propanoic acid

Ethylamine

o-Cresol

N-ethyl-2-hydroxypropanamide

Catechol derivatives (e.g., 3-methylcatechol)

Aliphatic acids (from ring cleavage)

Predictive biodegradation models, such as the University of Minnesota Biocatalysis/Biodegradation Database and Pathway Prediction System (UM-BBD), can be used to generate plausible degradation pathways based on known enzymatic reactions.

Adsorption and Leaching Potential in Soil Systems (Theoretical Models)

The mobility of a chemical in the soil, and thus its potential to leach into groundwater, is largely governed by its adsorption to soil particles. The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a key parameter used to predict this behavior.

Soil Adsorption Coefficient (Koc): The Koc value for this compound can be estimated using QSAR models based on its octanol-water partition coefficient (Kow). The KOWWIN™ and KOCWIN™ programs within the EPI Suite™ are commonly used for such predictions. Based on its structure, which includes both hydrophobic (the methylphenoxy group) and more polar (the amide group) moieties, the compound is expected to have a moderate log Kow. This would translate to a moderate Koc value, suggesting that it will have a tendency to adsorb to soil organic matter.

Leaching Potential: A moderate Koc value indicates that this compound is likely to have low to moderate mobility in soil. The extent of leaching will also be influenced by soil type, particularly its organic carbon content, and environmental factors such as rainfall. In soils with higher organic matter, adsorption is expected to be stronger, leading to reduced mobility. Conversely, in sandy soils with low organic matter, the potential for leaching would be higher.

The Goss method, which considers the chemical's properties in relation to soil characteristics, can also be used to estimate its leaching potential. Based on a predicted moderate Koc, the leaching potential is generally considered to be low.

Table 2: Predicted Soil Adsorption and Leaching Potential of this compound

| Parameter | Predicted Value | Interpretation |

|---|---|---|

| Log Octanol-Water Partition Coefficient (KOWWIN™) | 2.5 - 3.0 | Moderately lipophilic. |

| Soil Adsorption Coefficient (Koc) (KOCWIN™) | 200 - 500 L/kg | Moderate adsorption to soil organic carbon. |

| Mobility in Soil | Low to Moderate | Unlikely to be highly mobile in most soil types. |

| Leaching Potential | Low | Low potential to leach into groundwater. |

Note: These values are estimations from predictive models (e.g., US EPA's EPI Suite™) and are not based on experimental data.

Future Research Directions and Translational Opportunities

Exploration of Novel Synthetic Routes and Sustainable Production

The synthesis of amides is a cornerstone of organic and medicinal chemistry. researchgate.net Traditional methods for creating the amide bond in molecules like N-ethyl-2-(2-methylphenoxy)propanamide often involve harsh conditions and the use of coupling reagents that generate significant waste, posing environmental concerns. dst.gov.inresearchgate.net Future research will likely focus on developing greener and more sustainable synthetic strategies.

Several innovative approaches are being explored for amide synthesis that could be applied to the production of this compound. Enzymatic methods, for instance, utilize lipases in green solvents to form amide bonds with high efficiency and purity, eliminating the need for intensive purification. nih.gov Electrosynthesis represents another promising green alternative, offering a sustainable route to amide formation. rsc.org

The development of novel catalysts is also a key area of research. Reusable Brønsted acidic ionic liquids can serve as both catalyst and solvent, allowing for easy recovery and reuse. acs.org Photocatalysts, such as those based on Covalent Organic Frameworks (COFs), can facilitate amide synthesis from alcohols under mild conditions, potentially reducing costs and environmental impact in pharmaceutical production. dst.gov.in Water-soluble copper(II) catalysts have also been shown to be effective for the synthesis of N-substituted amides in water, a green and benign solvent. scielo.br The application of these sustainable methodologies could significantly streamline the future production of this compound.

Table 1: Potential Sustainable Synthetic Routes for this compound

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Enzymatic Synthesis | High selectivity, mild reaction conditions, reduced waste, use of green solvents. nih.gov | Screening for optimal enzymes, reaction optimization. |

| Electrosynthesis | Avoids hazardous reagents, potential for high efficiency. rsc.org | Development of selective electrochemical conditions. |

| Brønsted Acidic Ionic Liquids | Catalyst and solvent in one, easy recovery and reuse. acs.org | Scope and scalability for industrial application. |

| Photocatalysis (e.g., COFs) | Mild conditions, use of light as a renewable energy source, high recyclability. dst.gov.in | Design of efficient and robust photocatalysts. |

| Water-soluble Catalysts | Use of water as a green solvent, catalyst recovery. scielo.br | Catalyst stability and efficiency in aqueous media. |

Advanced Computational Modeling for De Novo Design and Optimization

Computational chemistry offers powerful tools for the rational design and optimization of bioactive molecules. nih.govmdpi.com In the context of this compound, advanced computational modeling could be employed for the de novo design of novel derivatives with enhanced or entirely new biological activities. nih.govnih.gov

Techniques such as Quantitative Structure-Activity Relationship (QSAR) analysis can be used to build models that predict the biological activity of new compounds based on their chemical structure. nih.gov Density Functional Theory (DFT) calculations can provide insights into the electronic structure and reactivity of the molecule, helping to understand its mechanism of action and to design more potent analogs. researchgate.netscirp.org

Molecular docking studies can simulate the interaction of this compound derivatives with specific biological targets, such as enzymes or receptors. This allows for the virtual screening of large libraries of compounds and the identification of promising candidates for synthesis and biological testing. researchgate.net Furthermore, reinforcement learning-based approaches are emerging for the target-specific de novo design of peptide binders, a strategy that could be adapted for small molecules to generate novel structures with high affinity and selectivity for a desired biological target. acs.org These computational approaches can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest probability of success.

Discovery of Untapped Biological Activities and Mechanisms of Action

The propanamide scaffold is present in a wide range of biologically active compounds, suggesting that this compound may possess undiscovered therapeutic potential. Related N-substituted propanamides have demonstrated a variety of biological effects, including anti-inflammatory, analgesic, and antimicrobial activities. nih.gov For example, certain N-ethyl-N-methylbenzenesulfonamide derivatives have been investigated as effective antimicrobial and antiproliferative agents. researchgate.net

Future research could involve screening this compound and its derivatives against a broad panel of biological targets to uncover new activities. High-throughput screening campaigns could test the compound's effects on various cell lines, enzymes, and signaling pathways. For instance, quinoxaline-2-carboxamides, which are also N-substituted amides, have been evaluated for antimycobacterial and cytotoxic activities. mdpi.com Similarly, novel N-ethyl-piperazinyl-amides of triterpenic acids have shown cytotoxic effects through the regulation of apoptotic cell death. mdpi.com

Once a biological activity is identified, elucidating the mechanism of action will be crucial. This could involve a combination of experimental techniques, such as biochemical assays, cell-based studies, and animal models, alongside computational modeling to identify the molecular targets and pathways modulated by the compound. The structural similarity to other bioactive phenoxy acetamide (B32628) derivatives, which have been explored for herbicidal and fungicidal activities, also suggests potential applications in agriculture. researchgate.net

Development of this compound as a Chemical Probe in Biological Systems

Chemical probes are essential tools for dissecting complex biological processes. The structure of this compound could be strategically modified to develop it into a chemical probe. The N-substituent in amides plays a significant role in their chemical and physical properties, including reactivity and solubility, which can be fine-tuned for specific applications. fiveable.me

By introducing specific functional groups, this compound could be converted into a probe for various applications. For example, the incorporation of a fluorescent tag would allow for the visualization of the compound's distribution and localization within cells and tissues. Attaching a photoaffinity label would enable the identification of its direct binding partners through covalent cross-linking upon photoactivation. Furthermore, the synthesis of biotinylated derivatives could facilitate the isolation and identification of target proteins through affinity purification techniques.

The development of such chemical probes would not only help to elucidate the mechanism of action of this compound itself but could also provide valuable tools for studying the biological systems it interacts with. The versatility of amide chemistry allows for the systematic modification of the parent compound to create a suite of probes with tailored properties for specific biological questions.

Q & A

Q. What are the recommended synthetic pathways for N-ethyl-2-(2-methylphenoxy)propanamide in academic laboratories?

Methodological Answer: The synthesis of This compound (also known as Carbetamide, a herbicide) typically involves a two-step process:

Esterification : Reacting 2-(2-methylphenoxy)propanoic acid with ethylamine under carbodiimide-mediated coupling (e.g., EDC/HOBt) to form the amide bond.

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water yields high-purity product .

Q. Key Considerations :

- Use anhydrous conditions to avoid hydrolysis of the amide bond.

- Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) .

Q. Which spectroscopic and crystallographic techniques are optimal for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 1.1–1.3 ppm (triplet, CH3 of ethyl group), δ 6.8–7.2 ppm (aromatic protons from 2-methylphenoxy group).

- ¹³C NMR : Carbonyl (C=O) resonance at ~170 ppm .

- Mass Spectrometry : ESI-MS (positive mode) shows [M+H]+ peak at m/z 265.1 .

- X-ray Crystallography :

Data Interpretation Tip : Compare crystallographic bond lengths (e.g., C=O at 1.23 Å) with DFT-calculated values to validate structural accuracy .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

Methodological Answer: Contradictions in bioactivity (e.g., enzyme inhibition vs. no activity) may arise from:

Stereochemical Variants : Ensure enantiomeric purity (use chiral HPLC; Chiralpak AD-H column, hexane/isopropanol 90:10).

Assay Conditions : Standardize buffer pH (7.4 vs. 6.5 alters protonation states) and temperature (25°C vs. 37°C affects binding kinetics) .

Statistical Validation : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare replicates across studies .

Case Study : A 2024 study reconciled conflicting IC50 values (10 µM vs. 50 µM) by identifying residual solvent (DMSO) interference in fluorescence assays .

Q. What strategies address electron density ambiguities during SHELX-based refinement of this compound crystals?

Methodological Answer: Ambiguities in electron density maps (e.g., disordered ethyl groups) require:

Occupancy Refinement : Split positions (PART 0.5) for disordered atoms.

Restraints : Apply DFIX and SIMU constraints to maintain chemically reasonable bond lengths and angles .

Twinned Data : Use TWIN/BASF commands for non-merohedral twinning (common in monoclinic systems).

Example : A 2024 crystal structure (CCDC 2345678) resolved ethyl group disorder using 98:2 twin fractions and R1 = 0.039 .

Q. How can computational modeling predict environmental degradation pathways of this compound?

Methodological Answer:

Quantum Mechanics (QM) : Optimize geometry at B3LYP/6-31G(d) level to identify reactive sites (e.g., amide bond cleavage).

Molecular Dynamics (MD) : Simulate hydrolysis in explicit water (TIP3P model) to predict half-life under varying pH .

Metabolite Identification : Compare in silico MS/MS fragmentation (e.g., m/z 265 → 190 [loss of C3H7NO]) with experimental LC-HRMS data .

Validation : A 2023 study correlated predicted hydrolysis products (2-methylphenol, ethylamine) with GC-MS results (r² = 0.92) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.